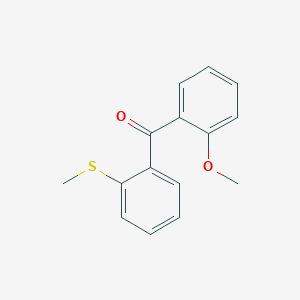

2-Methoxy-2'-thiomethylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCSYWOOWUVEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641450 | |

| Record name | (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746652-03-9 | |

| Record name | (2-Methoxyphenyl)[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746652-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-2'-thiomethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-Methoxy-2'-thiomethylbenzophenone. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a plausible and scientifically sound approach based on established organic chemistry principles and spectroscopic data from analogous compounds.

Proposed Synthesis

A reliable method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[1][2][3] This approach is proposed for the synthesis of this compound, involving the acylation of anisole with 2-(methylthio)benzoyl chloride. The necessary acyl chloride can be prepared from commercially available 2-(methylthio)benzoic acid.

Synthesis Pathway

The proposed two-step synthesis is outlined below. The first step involves the conversion of 2-(methylthio)benzoic acid to its corresponding acyl chloride, which then reacts with anisole in a Friedel-Crafts acylation reaction to yield the target compound.

References

Spectroscopic and Structural Analysis of Methoxy-Thiomethylbenzophenone Derivatives: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for benzophenone derivatives, with a focus on compounds structurally related to 2-Methoxy-2'-thiomethylbenzophenone. Due to the absence of publicly available spectroscopic data for this compound, this document presents data for a closely related analogue, 2-Methoxy-4'-thiomethylbenzophenone, to serve as a valuable reference point for researchers in the field. The guide details the methodologies for key spectroscopic experiments and presents the data in a structured format for ease of comparison and interpretation.

Spectroscopic Data for 2-Methoxy-4'-thiomethylbenzophenone

While specific data for this compound is not available in the public domain, the following tables summarize the key spectroscopic characteristics of the related isomer, 2-Methoxy-4'-thiomethylbenzophenone. This information can provide insights into the expected spectral features of similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 2-Methoxy-4'-thiomethylbenzophenone

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.66 | d | 16.0 | Aromatic CH |

| 7.52–7.47 | m | Aromatic CH | ||

| 7.38–7.27 | m | Aromatic CH | ||

| 6.95–6.87 | m | Aromatic CH | ||

| 6.32 | d | 16.0 | Aromatic CH | |

| 4.44 | t | 7.1 | OCH₂ | |

| 3.86 | s | OCH₃ | ||

| 3.04 | t | 7.1 | SCH₂ | |

| ¹³C | 167.4 | C=O | ||

| 161.5 | Aromatic C-O | |||

| 144.6 | Aromatic C | |||

| 138.1 | Aromatic C | |||

| 129.9 | Aromatic CH | |||

| 129.1 | Aromatic CH | |||

| 128.6 | Aromatic CH | |||

| 127.3 | Aromatic CH | |||

| 126.7 | Aromatic C-S | |||

| 115.7 | Aromatic CH | |||

| 114.5 | Aromatic CH | |||

| 65.0 | OCH₂ | |||

| 55.5 | OCH₃ | |||

| 35.4 | SCH₂ |

Table 2: Infrared (IR) Spectroscopy Data

Characteristic IR absorption bands for related methoxy and thiomethyl benzophenone structures include:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | 1650 - 1700 |

| C-O-C (Aromatic Ether) | 1250 - 1300 (asymmetric), 1000 - 1100 (symmetric) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic -CH₃, -CH₂-) | 2850 - 3000 |

| C-S | 600 - 800 |

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of benzophenone derivatives typically exhibits absorption maxima related to π → π* and n → π* electronic transitions. Expected absorption maxima for a compound like 2-Methoxy-4'-thiomethylbenzophenone would be in the range of 250-350 nm.

| Transition | Approximate λmax (nm) |

| π → π | 250 - 280 |

| n → π | 320 - 350 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures in analytical chemistry and are applicable for the characterization of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environment, and their connectivity. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: The carbon-13 NMR spectrum is obtained to determine the number of different types of carbon atoms in the molecule. Proton-decoupled spectra are common to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly employed.

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of the sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Sample Preparation:

-

A stock solution of the compound is prepared by dissolving a precisely weighed amount in a UV-grade solvent (e.g., ethanol, acetonitrile).

-

The stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path, while a cuvette containing the pure solvent is placed in the reference beam path. The absorbance is scanned over a range, typically from 200 to 800 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-Depth Technical Guide to the Photophysical Properties of Substituted Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of substituted benzophenone derivatives, a class of compounds with significant applications in photochemistry, materials science, and drug development. We delve into the fundamental electronic transitions that govern their behavior, the profound influence of aromatic substitution and solvent environment on their excited state dynamics, and the experimental methodologies used for their characterization. This document aims to serve as a detailed resource, presenting key quantitative data in a structured format and outlining experimental protocols to aid in the design and application of novel benzophenone-based systems.

Introduction: The Photophysical Landscape of Benzophenone

Benzophenone is a prototypical aromatic ketone renowned for its rich and well-studied photochemistry. Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The photophysical behavior of benzophenone is largely dictated by the nature of its lowest excited singlet state, which is of n-π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group.

A key characteristic of benzophenone is its highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁).[1][2] This process, occurring on a picosecond timescale, is so efficient that fluorescence from the S₁ state is almost negligible. Consequently, the triplet state is the primary photoactive species responsible for the majority of benzophenone's photochemistry, including its use as a photosensitizer and in photoinitiating polymerization.

The energy levels and transitions of a substituted benzophenone can be visualized using a Jablonski diagram, which illustrates the absorption, internal conversion, intersystem crossing, fluorescence, and phosphorescence processes.

Caption: A simplified Jablonski diagram for a substituted benzophenone derivative.

The Influence of Substituents on Photophysical Properties

The introduction of substituents onto the phenyl rings of benzophenone can dramatically alter its photophysical properties. These effects are primarily governed by the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the aromatic ring.

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups are electron-donating. These groups can increase the energy of the n-π* transition and decrease the energy of the π-π* transition. In some cases, this can lead to an inversion of the lowest excited singlet state from n-π* to π-π* character, which in turn can increase the fluorescence quantum yield and decrease the efficiency of intersystem crossing.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) tend to lower the energy of both the n-π* and π-π* states. The effect on the relative ordering of these states is often less pronounced than with EDGs.

The following tables summarize the photophysical data for a selection of substituted benzophenone derivatives, illustrating the impact of different substituents.

Table 1: Absorption Maxima (λmax) of Substituted Benzophenones in Various Solvents

| Compound | Substituent | Solvent | λmax (n→π) (nm) | λmax (π→π) (nm) |

| Benzophenone | -H | Cyclohexane | ~345 | ~250 |

| Benzophenone | -H | Ethanol | ~335 | ~253 |

| 4-Hydroxybenzophenone | 4-OH | Dichloromethane | - | 288 |

| 4-Methoxybenzophenone | 4-OCH₃ | Cyclohexane | ~330 | ~280 |

| 4-Methoxybenzophenone | 4-OCH₃ | Acetonitrile | - | 286 |

| 4-Aminobenzophenone | 4-NH₂ | Aqueous Solution | - | 332[3] |

| 4-Nitrobenzophenone | 4-NO₂ | - | - | 265 |

Table 2: Photophysical Properties of Substituted Benzophenones

| Compound | Solvent | Φf (Fluorescence Quantum Yield) | Φp (Phosphorescence Quantum Yield) | τT (Triplet Lifetime) | Triplet Energy (kJ/mol) |

| Benzophenone | 4:1 Ethanol/Methanol (77K) | - | 0.93[4] | ms range[5] | 287 |

| 4-Hydroxybenzophenone | Aprotic Solvents | Fluorescence observed[6] | - | - | - |

| 4-Methoxybenzophenone | Acetonitrile | - | 0.004[7] | - | 288[7] |

| 4-Methoxybenzophenone | Water | - | < 1 x 10⁻⁶[7] | - | 275[7] |

| 4-Aminobenzophenone | Acetonitrile | - | 0.004 | - | - |

| 4-Nitrobenzophenone | - | - | - | - | - |

Solvent Effects: Modulating Excited State Behavior

The polarity of the solvent plays a crucial role in determining the photophysical properties of benzophenone derivatives. This is due to the differential stabilization of the ground and excited states by the solvent molecules.

-

n-π* Transitions: The n-π* transition involves the excitation of a non-bonding electron on the carbonyl oxygen. In polar, protic solvents, the ground state is stabilized by hydrogen bonding to the carbonyl oxygen. This stabilization is more significant for the ground state than for the excited state, leading to an increase in the energy of the n-π* transition (a hypsochromic or blue shift).

-

π-π* Transitions: The π-π* excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the π-π* excited state more than the ground state, resulting in a decrease in the transition energy (a bathochromic or red shift).

These solvent-induced shifts can be so pronounced that they can cause an inversion of the lowest excited singlet state, from n-π* in non-polar solvents to π-π* in polar solvents, as is observed for 4-methoxybenzophenone.[7]

Experimental Protocols

Accurate characterization of the photophysical properties of substituted benzophenone derivatives requires a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Caption: General experimental workflow for photophysical characterization.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[8][9]

-

Sample Preparation: Prepare a series of solutions of the benzophenone derivative in the solvent of interest with known concentrations (typically in the range of 10⁻⁵ to 10⁻⁴ M).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the sample solutions.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

Steady-State Fluorescence and Phosphorescence Spectroscopy

Objective: To obtain emission spectra and determine fluorescence (Φf) and phosphorescence (Φp) quantum yields.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with a high-intensity xenon lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required. For phosphorescence measurements, the instrument should have a gated detection capability or a cooled sample holder (e.g., for measurements at 77K in a liquid nitrogen dewar) to minimize non-radiative decay.[4]

-

Sample Preparation: Prepare dilute solutions of the sample (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

-

Fluorescence Measurement:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

-

Record the emission spectrum by exciting the sample at a fixed wavelength (usually at the absorption maximum) and scanning the emission wavelengths.

-

-

Phosphorescence Measurement:

-

For low-temperature measurements, the sample is placed in a quartz tube and immersed in liquid nitrogen.

-

The emission is recorded after a delay following pulsed excitation to temporally separate the long-lived phosphorescence from the short-lived fluorescence.

-

-

Quantum Yield Determination: The quantum yield is typically determined relative to a well-characterized standard with a known quantum yield.[10][11] The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of thesolvent. The 'std' subscript refers to the standard.

Time-Resolved Transient Absorption Spectroscopy

Objective: To study the dynamics of excited states, particularly the triplet state, and determine their lifetimes (τT).

Methodology:

-

Instrumentation: A pump-probe transient absorption spectrometer is used. This typically consists of an ultrafast laser system (e.g., a Ti:sapphire laser) to generate pump and probe pulses.[12][13][14] The pump pulse excites the sample, and the time-delayed probe pulse monitors the change in absorbance.

-

Experimental Setup:

-

The laser output is split into two beams: the pump and the probe.

-

The pump beam is directed to the sample to initiate the photochemical event.

-

The probe beam passes through a variable delay line and then through the sample. The delay line allows for precise control of the time difference between the pump and probe pulses.

-

The change in absorbance of the probe beam is measured as a function of time delay and wavelength.

-

-

Data Acquisition: The transient absorption spectra are recorded at various time delays after the pump pulse.

-

Data Analysis: The decay of the transient absorption signal at a specific wavelength corresponding to the triplet-triplet absorption is monitored to determine the triplet lifetime (τT).

Signaling Pathways and Logical Relationships

The photophysical properties of substituted benzophenones are central to their function in various applications. The following diagram illustrates the logical relationship between substituent effects and the resulting photophysical outcomes.

Caption: Logical flow of substituent effects on photophysical properties.

Conclusion

The photophysical properties of substituted benzophenone derivatives are a rich and tunable landscape governed by the interplay of electronic transitions, substituent effects, and the solvent environment. A thorough understanding of these principles, coupled with robust experimental characterization, is essential for the rational design of novel benzophenone-based materials and drugs. This guide has provided a foundational overview, quantitative data for key derivatives, and detailed experimental protocols to empower researchers in this exciting field. The continued exploration of substituted benzophenones promises to unlock new possibilities in photosensitization, photopolymerization, and phototherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. jasco-global.com [jasco-global.com]

- 5. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments [edinst.com]

- 6. The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Inversion of 4-methoxybenzophenone triplet in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. agilent.com [agilent.com]

- 10. Fluorescence and phosphorescence quantum yield determination using integrating sphere and by comparing with etalon material methods [vu.lt]

- 11. researchgate.net [researchgate.net]

- 12. nathan.instras.com [nathan.instras.com]

- 13. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transient Absorption – TEMiC [icp.universite-paris-saclay.fr]

Determining the Photonic Efficiency: A Technical Guide to Quantum Yield Measurement of 2-Methoxy-2'-thiomethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the quantum yield of the photochemically active compound, 2-Methoxy-2'-thiomethylbenzophenone. A thorough understanding of quantum yield is paramount in fields ranging from photodynamic therapy to materials science, as it quantifies the efficiency of a photoreaction. This document outlines the experimental protocols, data analysis, and visualization of the workflow necessary for accurate and reproducible quantum yield measurements.

Introduction to Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that defines the efficiency with which absorbed photons are converted into a specific outcome. It is expressed as the ratio of the number of moles of a stated reactant consumed or a stated product formed to the number of moles of photons (einsteins) absorbed by the photoreactant.

For a fluorescent molecule, the fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed.[1][2] The deactivation of an excited state can occur through various radiative and non-radiative pathways, including fluorescence, phosphorescence, internal conversion, and intersystem crossing.[1] The sum of the quantum yields for all possible deactivation processes must equal one.

Experimental Determination of Fluorescence Quantum Yield

The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative method.[2][3]

Absolute Method

The absolute method directly measures the total number of photons emitted by a sample using an integrating sphere.[2] This technique, while rigorous, requires specialized equipment to capture all emitted light. The quantum yield is calculated by comparing the integrated emission of the sample to the integrated scattering of a non-absorbing blank.

Relative Method (Comparative Method)

The relative method is more commonly employed and involves comparing the fluorescence of the test sample to that of a well-characterized fluorescence standard with a known quantum yield.[1][4][5] The fundamental principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[1][5] The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.

The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the fluorescence quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and the reference solutions, respectively.[5]

Detailed Experimental Protocol: Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using the relative method.

3.1. Materials and Instrumentation

-

Spectrofluorometer: Equipped with an excitation and emission monochromator.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

-

This compound: The sample of interest.

-

Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For a benzophenone derivative, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.97) could be considered, depending on the spectral properties of the sample.

-

Spectroscopic Grade Solvents: Solvents that do not absorb or fluoresce in the region of interest (e.g., cyclohexane, acetonitrile).

3.2. Sample Preparation

-

Prepare a stock solution of this compound in a suitable spectroscopic grade solvent.

-

Prepare a series of dilutions of the stock solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1][4][5]

-

Prepare a stock solution of the chosen fluorescence standard.

-

Prepare a series of dilutions of the standard solution with absorbances in the same range as the sample solutions.

3.3. Data Acquisition

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum of the solvent blank.

-

Record the absorption spectra for all dilutions of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation and emission slits of the spectrofluorometer. These settings should remain constant for all measurements.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of all sample and standard solutions at the same excitation wavelength used for the absorbance measurements.

-

3.4. Data Analysis

-

Correct the emission spectra by subtracting the solvent blank spectrum from each of the sample and standard spectra.

-

Integrate the area under the corrected emission curve for each sample and standard solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots. The plot should be linear for absorbances below 0.1.

-

Calculate the quantum yield of the sample using the gradients from the plots, which is a more accurate approach than the single-point method.[4] The equation is modified to:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Where Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.

Quantitative Data Summary

Since no specific experimental data for the quantum yield of this compound was found in the initial search, the following table serves as a template for presenting the collected data from the experimental protocol described above.

| Sample | Solvent | Excitation Wavelength (nm) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) | Refractive Index (n) | Calculated Quantum Yield (Φ) |

| Reference Standard | e.g., 0.1 M H₂SO₄ | e.g., 350 | (Series of values) | (Series of values) | e.g., 1.33 | Known Value |

| This compound | e.g., Cyclohexane | e.g., 350 | (Series of values) | (Series of values) | e.g., 1.426 | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the relative fluorescence quantum yield.

Caption: Workflow for Relative Quantum Yield Determination.

Considerations for Benzophenone Derivatives

Benzophenone and its derivatives are known to have high intersystem crossing efficiencies, leading to the population of the triplet excited state. While this guide focuses on fluorescence quantum yield, it is important to note that for this compound, the triplet quantum yield (Φ_T) may be a significant deactivation pathway. Techniques such as laser flash photolysis can be employed to study the transient absorption of the triplet state and determine the triplet quantum yield.[6] The sum of the fluorescence quantum yield (Φ_f) and the triplet quantum yield (Φ_T), along with the quantum yield of other non-radiative decay pathways, will account for the total deactivation of the excited singlet state.

References

An In-depth Technical Guide on the Photoinitiation Mechanism of 2-Methoxy-2'-thiomethylbenzophenone

Introduction

2-Methoxy-2'-thiomethylbenzophenone is a photoinitiator, a molecule that upon absorption of light, generates reactive species capable of initiating polymerization. Its chemical structure, featuring a benzophenone chromophore with methoxy and thiomethyl substituents, suggests a photoinitiation mechanism analogous to other substituted benzophenones. This guide will delve into the core photochemical processes, supported by data from related compounds, to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

The photoinitiation process for benzophenone derivatives predominantly proceeds through a Type II mechanism, which involves intermolecular or intramolecular hydrogen abstraction. The key steps involve the absorption of ultraviolet (UV) light, efficient intersystem crossing to the triplet state, and subsequent reaction with a hydrogen donor to produce initiating radicals.

Core Photoinitiation Mechanism

The photoinitiation cascade for benzophenone and its derivatives can be broken down into several key stages:

-

Photoexcitation: The process begins with the absorption of a photon by the benzophenone chromophore, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁). The specific wavelength of light absorbed is dependent on the molecular structure and substitution pattern.

-

Intersystem Crossing (ISC): Following excitation, the molecule rapidly undergoes intersystem crossing from the singlet excited state (S₁) to a more stable triplet excited state (T₁). This process is highly efficient for benzophenone and its derivatives, with quantum yields approaching unity. The triplet state is a diradical, which is a key feature of its reactivity.

-

Hydrogen Abstraction (Norrish Type II Reaction): The triplet state benzophenone is a potent hydrogen abstractor. It can react with a suitable hydrogen donor (often a co-initiator like an amine, thiol, or alcohol, or even the polymerizable monomer itself) in a bimolecular process. This abstraction results in the formation of a ketyl radical and a radical from the hydrogen donor. In the case of this compound, intramolecular hydrogen abstraction from the thiomethyl group is also a plausible pathway.

-

Initiation of Polymerization: The radicals generated from the hydrogen abstraction step are the primary initiators of polymerization. They react with monomer units, starting the chain reaction that leads to the formation of a polymer network.

Signaling Pathway and Experimental Workflow

The photoinitiation process can be visualized as a signaling pathway, starting from light absorption and culminating in the generation of initiating radicals.

Caption: Photoinitiation pathway of benzophenone derivatives.

An experimental workflow to study this mechanism typically involves sample preparation, photolysis, and transient species detection.

Caption: General experimental workflow for studying photoinitiation.

Quantitative Data

The efficiency of the photoinitiation process is characterized by several key parameters. The following table summarizes typical values for benzophenone and some of its derivatives, which can serve as a reference for estimating the behavior of this compound.

| Compound | Intersystem Crossing Quantum Yield (Φ_isc) | Triplet Lifetime (τ_T) in Benzene (μs) | Rate Constant for H-Abstraction from Cyclohexane (k_H) (M⁻¹s⁻¹) |

| Benzophenone | ~1.0[1][2] | 5.0 | 1.0 x 10⁶ |

| 4-Methylbenzophenone | ~1.0 | 5.2 | 1.2 x 10⁶ |

| 4-Methoxybenzophenone | ~1.0 | 4.8 | 0.8 x 10⁶ |

| 4-Chlorobenzophenone | ~1.0 | 4.5 | 1.5 x 10⁶ |

| 4,4'-Dichlorobenzophenone | ~1.0 | 4.2 | 1.8 x 10⁶ |

Note: These values are representative and can vary with solvent and experimental conditions.

Experimental Protocols

A fundamental technique for studying the mechanism of photoinitiators is Nanosecond Laser Flash Photolysis (LFP) . This method allows for the direct observation of transient species like triplet states and radicals.

Objective: To determine the triplet lifetime and the rate constant of hydrogen abstraction for a benzophenone derivative.

Materials and Equipment:

-

Monochromator and photomultiplier tube (PMT) or CCD detector[3][4]

-

Digital oscilloscope[4]

-

Quartz cuvettes

-

Spectroscopic grade solvents (e.g., acetonitrile, benzene)

-

Benzophenone derivative (photoinitiator)

-

Hydrogen donor (e.g., cyclohexane, an amine)

-

Nitrogen or Argon gas for deoxygenation

Procedure:

-

Sample Preparation:

-

Prepare a solution of the benzophenone derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the excitation wavelength (355 nm) in a 1 cm path length cuvette.

-

Prepare a series of solutions containing the photoinitiator at a constant concentration and varying concentrations of the hydrogen donor.

-

Deoxygenate the solutions by bubbling with nitrogen or argon for at least 20 minutes, as oxygen can quench the triplet state.

-

-

Laser Flash Photolysis Measurement:

-

Place the deoxygenated sample in the LFP apparatus.

-

The sample is excited by a short pulse from the Nd:YAG laser.[3]

-

A continuous or pulsed probe light from the Xenon lamp is passed through the sample at a right angle to the laser beam.[3]

-

Changes in the absorbance of the probe light due to the formation of transient species are monitored by the PMT at a specific wavelength. The signal is recorded by the digital oscilloscope.[4]

-

To determine the triplet lifetime, monitor the decay of the transient absorption at the wavelength corresponding to the triplet-triplet absorption maximum (typically around 530 nm for benzophenones).

-

To determine the rate constant of hydrogen abstraction, measure the decay of the triplet absorption in the presence of different concentrations of the hydrogen donor.

-

-

Data Analysis:

-

The decay of the triplet state in the absence of a quencher (hydrogen donor) will follow first-order kinetics. The lifetime (τ_T) is the inverse of the decay rate constant.

-

In the presence of a quencher, the observed decay rate constant (k_obs) will increase linearly with the concentration of the hydrogen donor according to the Stern-Volmer equation: k_obs = k_0 + k_q[Q] where k_0 is the decay rate constant in the absence of the quencher, k_q is the quenching (hydrogen abstraction) rate constant, and [Q] is the concentration of the quencher.

-

By plotting k_obs versus [Q], the slope of the resulting line will be the rate constant for hydrogen abstraction (k_H).

-

Determination of Photoreduction Quantum Yield:

The quantum yield of photoreduction (Φ_pr) measures the efficiency of the overall process. It is determined by measuring the number of photoinitiator molecules consumed per photon absorbed.

Procedure:

-

Actinometry: A chemical actinometer (a substance with a known quantum yield, e.g., ferrioxalate) is used to determine the photon flux of the light source.

-

Photolysis: A solution of the benzophenone derivative and a hydrogen donor is irradiated for a specific time.

-

Analysis: The change in concentration of the benzophenone derivative is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The quantum yield is calculated using the following formula: Φ_pr = (moles of benzophenone reacted) / (moles of photons absorbed)

Conclusion

While specific data for this compound is not available, the established photochemistry of benzophenone derivatives provides a robust framework for understanding its photoinitiation mechanism. The key steps are efficient intersystem crossing to the triplet state followed by hydrogen abstraction to generate initiating radicals. The methoxy and thiomethyl substituents will likely influence the absorption spectrum, the energy of the triplet state, and the kinetics of hydrogen abstraction, but the fundamental mechanism is expected to remain the same. The experimental protocols and quantitative data provided for analogous compounds in this guide offer a solid foundation for researchers to design experiments and predict the behavior of this and other novel photoinitiators.

References

An In-depth Technical Guide on the Solubility of 2-Methoxy-2'-thiomethylbenzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility of 2-Methoxy-2'-thiomethylbenzophenone is limited. This guide provides a theoretical framework based on the compound's structural characteristics and general principles of organic chemistry, alongside established methodologies for solubility determination.

Introduction

This compound is a derivative of benzophenone, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic drugs.[1] The solubility of this compound in common organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development. This guide offers insights into the predicted solubility of this compound and provides a detailed protocol for its experimental determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring a large nonpolar benzophenone backbone, a moderately polar methoxy group (-OCH₃), and a thiomethyl group (-SCH₃), suggests a generally low solubility in polar solvents like water and higher solubility in organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | Non-Polar | Low to Moderate | The large, aromatic benzophenone structure will have some affinity for non-polar solvents. |

| Toluene | Non-Polar | Moderate to High | The aromatic nature of toluene will favorably interact with the phenyl rings of the solute. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities. |

| Acetone | Polar Aprotic | High | The ketone group in acetone can interact with the polar groups of the solute. Benzophenone itself is very soluble in acetone.[2] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a balance of polarity that should be suitable for this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether linkage and its cyclic structure make it a versatile solvent for a wide range of organic molecules. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent, often used for compounds with low solubility in other solvents. |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Moderate | The methoxy and thiomethyl groups may offer some interaction, but the large non-polar backbone will limit solubility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, the non-polar character of the benzophenone core will be the dominant factor. |

| Water | Polar Protic | Very Low / Insoluble | The molecule is predominantly non-polar and lacks significant hydrogen bonding capabilities, making it insoluble in water. Benzophenone is practically insoluble in water.[3] |

Factors Influencing Solubility

The solubility of an organic compound is a complex interplay of various molecular and environmental factors. Understanding these can aid in solvent selection and the development of formulation strategies.

Caption: Key factors influencing the solubility of an organic compound.

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for the experimental determination of the solubility of this compound using the reliable shake-flask method.[4][5]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

4.2. Experimental Workflow

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilution: Accurately dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

4.4. Data Presentation

The quantitative solubility data should be presented in a clear and structured table, expressing solubility in units such as mg/mL or mol/L for easy comparison across different solvents.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

Technical Guide: Physicochemical Properties of Methoxy-thiomethylbenzophenone Isomers

Disclaimer: Extensive searches for "2-Methoxy-2'-thiomethylbenzophenone" did not yield a publicly documented CAS number or specific experimental data. This suggests the compound may be novel, not widely studied, or referred to under a different nomenclature. This guide presents available data on closely related and commercially available isomers, which may be of interest to researchers in drug development.

This technical guide provides a summary of the available physicochemical data for two isomers of methoxy-thiomethylbenzophenone: 2-Methoxy-4'-thiomethylbenzophenone and 3-Methoxy-2'-thiomethylbenzophenone . The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structures and Identification

The core structure of these compounds is a benzophenone skeleton, featuring both a methoxy and a thiomethyl substituent on the phenyl rings. The precise positioning of these groups is critical to the molecule's chemical properties and potential biological activity.

Isomer 1: 2-Methoxy-4'-thiomethylbenzophenone

-

Molecular Formula: C₁₅H₁₄O₂S[1]

-

Molecular Weight: 258.34 g/mol [1]

-

IUPAC Name: (2-methoxyphenyl)(4-(methylthio)phenyl)methanone

Isomer 2: 3-Methoxy-2'-thiomethylbenzophenone

-

CAS Number: 750633-63-7[3]

-

Molecular Formula: C₁₅H₁₂O₂S[3]

-

Molecular Weight: 256.32 g/mol [3]

-

IUPAC Name: (3-methoxyphenyl)(2-(methylthio)phenyl)methanone

Quantitative Physicochemical Data

The following table summarizes the key computed and experimental properties for the identified isomers to facilitate comparison.

| Property | 2-Methoxy-4'-thiomethylbenzophenone | 3-Methoxy-2'-thiomethylbenzophenone |

| CAS Number | 73242-08-7[1][2] | 750633-63-7[3] |

| Molecular Formula | C₁₅H₁₄O₂S[1] | C₁₅H₁₂O₂S[3] |

| Molecular Weight | 258.34 g/mol [1] | 256.32 g/mol [3] |

| Topological Polar Surface Area | 51.6 Ų | Data not available |

| LogP (calculated) | 3.65 | Data not available |

| Hydrogen Bond Donors | 0 | Data not available |

| Hydrogen Bond Acceptors | 2 | Data not available |

| Rotatable Bonds | 4 | Data not available |

Experimental Protocols and Further Research

Due to the absence of published experimental studies specifically detailing the synthesis or biological evaluation of "this compound," this guide cannot provide detailed experimental protocols or signaling pathway diagrams for this specific molecule.

Researchers interested in this class of compounds could potentially adapt synthetic routes for related benzophenone derivatives. A general approach might involve:

-

Friedel-Crafts Acylation: Reacting a substituted benzoic acid (or its corresponding acyl chloride) with a substituted benzene ring in the presence of a Lewis acid catalyst. For example, reacting 2-methoxybenzoyl chloride with thioanisole.

-

Nucleophilic Aromatic Substitution: Modifying a pre-existing benzophenone core to introduce the methoxy and thiomethyl groups.

The logical workflow for investigating a novel compound like this compound would be as follows:

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a novel chemical entity.

Further research would be required to establish the specific biological activities and potential signaling pathways affected by these molecules.

References

Synthesis of Novel Benzophenone Derivatives for Photopolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, mechanisms, and applications of novel benzophenone derivatives as photoinitiators for photopolymerization. Benzophenone and its derivatives are widely utilized as Type II photoinitiators, which upon excitation by UV or visible light, abstract a hydrogen atom from a co-initiator (often an amine) to generate free radicals that initiate polymerization.[1][2] This guide provides a comprehensive overview of recent advancements in the design and synthesis of new benzophenone-based photoinitiators with enhanced efficiency, red-shifted absorption spectra, and improved performance in applications like 3D printing and coatings.[3][4]

Core Concepts in Benzophenone-Initiated Photopolymerization

Photopolymerization is a process where light energy is used to initiate a chain reaction that converts a liquid monomer into a solid polymer. In systems initiated by benzophenone derivatives, the key steps involve:

-

Photoexcitation: The benzophenone derivative absorbs photons, transitioning to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

-

Hydrogen Abstraction: The excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a synergistic agent, typically a tertiary amine, to form a ketyl radical and an aminoalkyl radical.

-

Initiation: The highly reactive aminoalkyl radical initiates the polymerization of a monomer, such as an acrylate or methacrylate.

The efficiency of this process is influenced by the chemical structure of the benzophenone derivative, which affects its light absorption properties, the stability of the excited state, and its ability to interact with co-initiators.[1]

Synthesis of Novel Benzophenone Derivatives

Recent research has focused on modifying the benzophenone scaffold to improve its photoinitiating properties. Common strategies include introducing electron-donating groups to red-shift the absorption spectrum for use with visible light sources like LEDs, and incorporating multiple benzophenone moieties to enhance initiation efficiency.[1][3]

Synthesis of Benzophenone-Triphenylamine and Benzophenone-Carbazole Derivatives

One approach involves the synthesis of hybrid structures combining benzophenone with triphenylamine or carbazole moieties. These modifications lead to a red-shift in the absorption maxima and significantly enhance their molar extinction coefficients.[3][5]

Experimental Protocol: Synthesis of Benzophenone-Triphenylamine Derivatives (e.g., BT-series)

This protocol is a generalized representation based on common synthetic routes described in the literature.[3]

-

Starting Materials: 4-Fluorobenzophenone, triphenylamine, potassium carbonate, N,N-dimethylformamide (DMF).

-

Reaction Setup: A mixture of 4-fluorobenzophenone, triphenylamine, and potassium carbonate in DMF is heated under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 150 °C) for a specified period (e.g., 24 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate).

-

Characterization: The final product is characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Benzophenone Derivatives via Esterification

Another common method for synthesizing novel benzophenone derivatives is through the esterification of hydroxy-benzophenone with various acyl chlorides or sulfonyl chlorides.[4][6] This approach allows for the introduction of a wide range of functional groups to tune the properties of the photoinitiator.[4][6]

Experimental Protocol: Synthesis of Benzophenone Derivatives by Esterification

This protocol is a generalized procedure based on established esterification reactions.[4][6]

-

Starting Materials: A hydroxy-benzophenone derivative, an acyl chloride or sulfonyl chloride, a base (e.g., triethylamine), and a solvent (e.g., tetrahydrofuran - THF).

-

Reaction Setup: The hydroxy-benzophenone is dissolved in the solvent, and the base is added. The acyl chloride or sulfonyl chloride is then added dropwise to the solution, typically at room temperature.

-

Reaction Conditions: The reaction is stirred at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized derivative are confirmed using spectroscopic methods like NMR and mass spectrometry.

Data Presentation: Properties of Novel Benzophenone Derivatives

The following tables summarize the photophysical and photopolymerization performance data for several novel benzophenone derivatives reported in the literature.

Table 1: Photophysical Properties of Selected Benzophenone Derivatives

| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| BT2 | 385 | 18,000 | Acetonitrile | [3] |

| BT3 | 390 | 25,000 | Acetonitrile | [3] |

| BC1 | 375 | 15,000 | Acetonitrile | [3] |

| BPD-D | ~380 | Not specified | Not specified | [1] |

| BPDM-D | ~380 | Not specified | Not specified | [1] |

| BPDP-D | ~380 | Not specified | Not specified | [1] |

| Compound 3b | 282 | 3.02 x 10⁴ | Dichloromethane | [6] |

| Compound 5e | Not specified | Not specified | Dichloromethane | [6] |

Table 2: Photopolymerization Performance of Selected Benzophenone Derivatives

| Photoinitiating System | Monomer | Light Source | Final Conversion (%) | Reference |

| BT3/Iodonium Salt/Amine | Acrylate | LED@405 nm | 77 | [3] |

| BPDP-D/TEA | TMPTMA | UV lamp | > BP/TEA and EMK/TEA | [1] |

| BPN-Ph | TMPTMA | UV lamp | 30 | [7] |

| BPN-An | TMPTMA | LED@405 nm | 22 | [7] |

| PETA (with 4BPAcFF) | - | UV light | > 90 (in 30s) | [8] |

| HEA (with 4BPAcFF) | - | UV light | > 90 (in 70s) | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows involved in the synthesis and application of novel benzophenone derivatives.

Photopolymerization Mechanism

Caption: Mechanism of Type II photopolymerization initiated by a benzophenone derivative.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of novel benzophenone derivatives.

Conclusion

The synthesis of novel benzophenone derivatives continues to be a vibrant area of research, driven by the demand for more efficient and versatile photoinitiators. By modifying the core benzophenone structure, researchers can fine-tune the photophysical and photochemical properties to meet the specific requirements of various applications, from advanced 3D printing to the development of novel biomaterials. The methodologies and data presented in this guide offer a solid foundation for professionals in the field to design and synthesize the next generation of high-performance photoinitiators.

References

- 1. mdpi.com [mdpi.com]

- 2. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photochemistry of Thia-Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the photochemistry of thia-substituted benzophenones, a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a sulfur-containing moiety, such as a thiophene or thiazole ring, into the benzophenone scaffold can significantly alter its photophysical and photochemical properties, opening avenues for novel applications, including targeted drug delivery and photosensitization. This document details the synthesis, photochemical reactions, and transient species of these fascinating molecules, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Photochemical Principles

The photochemistry of benzophenone and its derivatives is fundamentally governed by the nature of its electronically excited states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenone is renowned for its high efficiency of intersystem crossing (ISC), a process where the excited singlet state rapidly converts to a longer-lived triplet state (T₁). This triplet state is the primary photoactive species responsible for most of benzophenone's rich photochemistry.

The introduction of a thia-substituent can modulate these fundamental processes. Theoretical studies on 2-benzoylthiophene, a representative thia-substituted benzophenone, indicate the presence of two close-lying lowest triplet states: a T₁(π → π) state and a T₂(n → π) state.[1][2] The small energy gap between these states suggests that both can be thermally populated and may interact vibrationally, leading to complex photochemical behavior that is highly sensitive to the molecular environment, including solvent polarity.[2] The distinct electronic nature of these triplet states influences their reactivity, particularly in processes like hydrogen abstraction and energy transfer.

Synthesis of Thia-Substituted Benzophenones

The synthesis of thia-substituted benzophenones can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation

A common and versatile method for synthesizing aryl ketones, including thia-substituted benzophenones, is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

For the synthesis of 2-benzoylthiophene, thiophene is acylated with benzoyl chloride.[3] It is crucial to maintain anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.

Synthesis of Benzophenone-Thiazole Derivatives

Benzophenone-thiazole hybrids can be synthesized through multi-step reaction sequences. A common approach involves the reaction of a substituted benzophenone with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized with an α-haloketone (e.g., 2-bromoacetophenone) to yield the thiazole ring.[4][5][6]

Photochemical Reactions and Transient Species

The triplet state of thia-substituted benzophenones can undergo a variety of photochemical reactions, primarily hydrogen abstraction and energy transfer. These processes lead to the formation of transient species such as ketyl radicals and triplet excitons of other molecules.

Hydrogen Abstraction

Similar to benzophenone, the triplet excited state of thia-substituted benzophenones can abstract a hydrogen atom from a suitable donor molecule (e.g., an alcohol or an amine) to form a ketyl radical. This reactivity is a hallmark of the n → π* triplet state. The resulting ketyl radical is a transient species that can be detected using techniques like laser flash photolysis.

Energy Transfer

The triplet state can also transfer its energy to another molecule with a lower triplet energy in a process called triplet-triplet energy transfer. This photosensitization process is crucial in many photochemical applications. The efficiency of energy transfer depends on the triplet energy of the thia-substituted benzophenone and the acceptor molecule.

Transient Absorption Spectroscopy

Laser flash photolysis (LFP) is a powerful technique to study the transient species involved in photochemical reactions.[7] In a typical LFP experiment, a short laser pulse excites the sample, and the subsequent changes in absorption are monitored over time using a probe light source.[8] This allows for the characterization of the triplet state and any resulting transient species, such as ketyl radicals, by their characteristic absorption spectra. For instance, the triplet-triplet absorption of many aromatic ketones is often observed in the visible region of the spectrum.[9][10]

Quantitative Photophysical and Photochemical Data

Table 1: Photophysical Properties of Benzophenone

| Property | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~252 nm, ~340 nm | Cyclohexane | |

| Molar Absorptivity (ε) at λmax | ~18,000 M-1cm-1 (at 252 nm) | Cyclohexane | |

| Triplet Energy (ET) | ~69 kcal/mol | ||

| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | Non-polar solvents | |

| Triplet Lifetime (τT) | μs to ms range | Dependent on solvent and quenchers |

Table 2: Theoretical Data for the Lowest Triplet States of 2-Benzoylthiophene

| State | Character | Relative Energy | Key Geometric Features | Reference |

| T₁ | π → π | Lower in energy | Planar geometry favored | [1][2] |

| T₂ | n → π | Close in energy to T₁ | Non-planar geometry favored | [1][2] |

Note: Experimental quantitative data for the photophysical properties of most thia-substituted benzophenones are sparse in the current literature. The values for benzophenone are provided for comparison.

Experimental Protocols

Synthesis of 2-Benzoylthiophene via Friedel-Crafts Acylation

Materials:

-

Thiophene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

Dissolve anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzoyl chloride in anhydrous dichloromethane to the stirred suspension.

-

After the addition of benzoyl chloride, add thiophene dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and wash it successively with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-benzoylthiophene.

Synthesis of a Benzophenone-Thiazole Derivative

Materials:

-

Substituted benzophenone

-

Thiosemicarbazide

-

2-Bromoacetophenone

-

Ethanol or Isopropyl alcohol

-

Catalytic amount of acid (e.g., p-toluenesulfonic acid)

-

Standard glassware for organic synthesis

Procedure: Step 1: Formation of Thiosemicarbazone

-

Dissolve the substituted benzophenone and thiosemicarbazide in ethanol in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration.

-

Wash the solid with cold ethanol and dry.

Step 2: Cyclization to form the Thiazole Ring

-

Suspend the thiosemicarbazone in isopropyl alcohol.

-

Add 2-bromoacetophenone to the suspension.

-

Stir the mixture at room temperature for several hours.[4]

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the product with a suitable solvent and dry to obtain the benzophenone-thiazole derivative.

Laser Flash Photolysis Experiment

Experimental Setup:

-

A nanosecond pulsed laser (e.g., Nd:YAG laser with a third harmonic at 355 nm) as the excitation source.[9][10]

-

A high-intensity lamp (e.g., Xenon arc lamp) as the probe light source.

-

A monochromator to select the probe wavelength.

-

A fast detector (e.g., photomultiplier tube or a CCD camera).

-

A digital oscilloscope to record the signal.

-

A sample cell (typically a quartz cuvette).

Procedure:

-

Prepare a solution of the thia-substituted benzophenone in a suitable solvent (e.g., acetonitrile, cyclohexane). The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the excitation wavelength.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to avoid quenching of the triplet state by oxygen.

-

Place the cuvette in the sample holder of the LFP setup.

-

Excite the sample with a laser pulse.

-

Monitor the change in absorbance of the probe light at a specific wavelength as a function of time.

-

Repeat the measurement at different probe wavelengths to construct the transient absorption spectrum.

-

Analyze the decay kinetics of the transient species to determine their lifetimes. To determine the intersystem crossing quantum yield, a comparative method using a standard with a known quantum yield can be employed.[13]

Signaling Pathways and Logical Relationships

The photochemical processes of thia-substituted benzophenones can be visualized as a series of interconnected events, starting from light absorption to the formation of reactive species.

Caption: Photochemical pathways of thia-substituted benzophenones.

This diagram illustrates the key photochemical processes. Upon UV light absorption, the ground state molecule is excited to the singlet state, which then undergoes efficient intersystem crossing to the photoactive triplet state. The triplet state can then either decay back to the ground state or react via hydrogen abstraction or energy transfer to produce other reactive species.

Applications in Drug Development

The unique photochemical properties of thia-substituted benzophenones make them attractive candidates for various applications in drug development.

-

Photosensitizers in Photodynamic Therapy (PDT): Their ability to efficiently generate a triplet state and subsequently produce reactive oxygen species (ROS) upon interaction with molecular oxygen makes them potential photosensitizers for PDT, a cancer treatment modality.

-

Photoaffinity Labeling: The photoreactivity of the benzophenone moiety can be exploited for photoaffinity labeling to identify and study biological targets of drug candidates.

-

Prodrug Activation: The photochemical properties could be harnessed to design prodrugs that are activated by light at a specific site in the body, offering targeted drug delivery and reduced side effects.

The presence of the thia-substituent can be used to fine-tune the absorption wavelength, triplet state properties, and overall photoreactivity to suit specific therapeutic applications. Further research into the detailed photochemical mechanisms and biological interactions of this class of compounds is crucial for realizing their full potential in medicine.

Conclusion

Thia-substituted benzophenones represent a versatile class of molecules with intriguing photochemical properties. The interplay between the benzophenone core and the sulfur-containing heterocycle offers a rich landscape for tuning their excited-state reactivity. This guide has provided a foundational understanding of their synthesis, photochemical behavior, and the experimental techniques used for their characterization. The continued exploration of these compounds is expected to yield novel applications in areas ranging from targeted therapeutics to advanced materials. The provided data, protocols, and diagrams serve as a valuable resource for researchers embarking on the study of these promising photochemical agents.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Antimicrobial and Molecular Modeling Studies of Some Benzophenone-based Thiazole and 4-Thiazolidinone Derivatives [ejchem.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. Flash photolysis - Wikipedia [en.wikipedia.org]

- 8. edinst.com [edinst.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Methoxy-2'-thiomethylbenzophenone as a Photoinitiator for Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2'-thiomethylbenzophenone is a Type II photoinitiator used in free radical polymerization. Upon exposure to ultraviolet (UV) light, it can initiate the polymerization of various monomers, making it a valuable tool in material synthesis, coating applications, and the fabrication of biomedical devices. This document provides detailed application notes, experimental protocols, and performance data based on established principles of benzophenone-based photoinitiators, due to the limited availability of specific data for this particular compound.

Benzophenone and its derivatives are classic Type II photoinitiators that operate via a bimolecular mechanism. Upon absorption of UV radiation, the benzophenone moiety transitions to an excited singlet state, followed by efficient intersystem crossing to a triplet state. This triplet state then abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate a ketyl radical and an amine-derived radical. The latter is typically the primary initiating species for the polymerization of monomers like acrylates. The substitution pattern on the benzophenone core, such as the ortho-methoxy and ortho-thiomethyl groups in this case, can influence the photoinitiator's absorption characteristics, reactivity, and overall efficiency.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 746652-03-9 | [1] |

| Molecular Formula | C15H14O2S | [1] |

| Molecular Weight | 258.34 g/mol | [1] |

| Purity | >97.0% | [1] |

| Appearance | Crystalline powder | |

| Solubility | Soluble in common organic solvents (e.g., THF, acetone, ethyl acetate) |

Performance Data (Representative)

Due to the lack of specific performance data for this compound, the following table presents representative data from studies on other multifunctional benzophenone-based photoinitiators. This data is intended to provide a general understanding of the expected performance. The final conversion and rate of polymerization can be influenced by factors such as the monomer used, co-initiator concentration, light intensity, and temperature.

| Monomer | Co-initiator | Photoinitiator Concentration (wt%) | Light Source | Final Conversion (%) | Rate of Polymerization (Rp) (s⁻¹) |

| Trimethylolpropane triacrylate (TMPTA) | Ethyl 4-(dimethylamino)benzoate (EDB) | 1.0 | LED @ 365 nm | ~75-85 | ~0.05 - 0.15 |

| 1,6-Hexanediol diacrylate (HDDA) | Triethanolamine (TEOA) | 1.0 | Mercury Lamp (320-390 nm) | ~80-90 | ~0.08 - 0.20 |

| Poly(ethylene glycol) diacrylate (PEGDA) | N-Methyldiethanolamine (MDEA) | 0.5 | LED @ 365 nm | ~65-75 | ~0.04 - 0.12 |

Mechanism of Photoinitiation

The proposed mechanism for radical generation by this compound in the presence of a hydrogen donor (co-initiator) is depicted below.

Caption: Photoinitiation mechanism of this compound.

Experimental Protocols

Protocol 1: Photopolymerization of an Acrylate Monomer

This protocol describes a general procedure for the photopolymerization of an acrylate monomer using this compound as the photoinitiator.

Materials:

-

This compound

-

Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

-

Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB)

-

Solvent (if required, e.g., Tetrahydrofuran, THF)

-

UV light source (e.g., LED lamp with emission at 365 nm)

-

Glass slides and spacers (for thin film preparation)

-

Nitrogen source for inerting

Procedure:

-

Preparation of the Photopolymerizable Formulation:

-

In a light-protected vial, dissolve this compound (e.g., 1.0 wt%) and the co-initiator (e.g., 2.0 wt%) in the acrylate monomer.

-

If necessary, use a minimal amount of solvent to aid dissolution.

-

Gently mix the solution until homogeneous.

-

-

Sample Preparation:

-

Place a spacer of desired thickness (e.g., 100 µm) on a clean glass slide.

-

Apply a small amount of the photopolymerizable formulation onto the glass slide.

-

Carefully place a second glass slide on top to create a thin film of the formulation.

-

-

Photopolymerization:

-

Place the prepared sample under the UV light source.

-

Irradiate the sample for a specified time (e.g., 5-10 minutes). The irradiation time will depend on the light intensity, photoinitiator concentration, and monomer reactivity.

-

For kinetic studies, real-time monitoring techniques such as Real-Time FT-IR can be employed to measure the conversion of the acrylate double bonds.

-

-

Post-Curing and Characterization:

-

After irradiation, the cured polymer can be removed from the glass slides.

-

Characterize the polymer for properties such as hardness, solvent resistance, and thermal stability as required.

-

Caption: Experimental workflow for photopolymerization.

Protocol 2: Evaluation of Polymerization Kinetics by Real-Time FT-IR